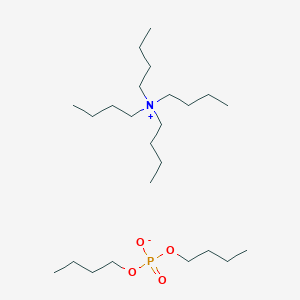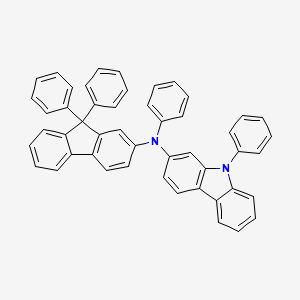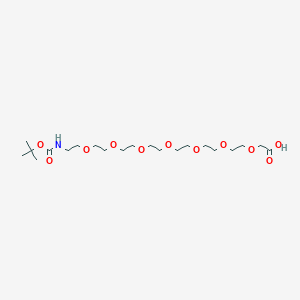
Tetrabutylammonium dibutyl phosphate
Descripción general
Descripción
Tetrabutylammonium dibutyl phosphate is a useful research compound. Its molecular formula is C24H54NO4P and its molecular weight is 451.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tetrabutylammonium dibutyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium dibutyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chromatographic Analysis : TBADP has been utilized in ion-pair chromatography for determining monobutyl phosphate (MBP) and dibutyl phosphate (DBP), which are degradation products of tributyl phosphate in waste mixtures (Grant et al., 1997).
Chemical Synthesis : It has been used in the chemical synthesis of phosphate esters and nucleotide triesters. For example, TBADP has been involved in exchanging phenyl and trichloroethyl groups for methyl, ethyl, and butyl groups in nucleotide triesters (Ogilvie & Beaucage, 1979).
Organophosphate Synthesis : TBADP plays a role in the synthesis of organophosphate monoesters from alcohols, useful for biochemical applications (Lira et al., 2013).
Ion-Selective Electrodes : It has been applied in the creation of ion-selective electrodes. For example, TBADP was used in constructing a hexylammonium ion-selective electrode (Katsu et al., 1997).
Solvent Extraction : TBADP is a part of solvent extraction processes, such as extracting lithium ions from aqueous solutions (Shi et al., 2017).
Anion Interaction Studies : TBADP salts have been used in studying the interaction of anions with receptors, contributing to the understanding of anion binding dynamics (Karnas et al., 2010).
Rare-Earth Mineral Flotation : It has been used as an aqueous collector in the flotation of rare-earth minerals, offering a new perspective for selective ionic-liquid collectors in mineral processing (Azizi et al., 2016).
DNA Research : TBADP analogs have been utilized to understand the behavior of DNA towards low energy electrons, particularly in studying single strand breaks in DNA (König et al., 2006).
Ion Channel Research : TBADP has been involved in the creation of synthetic ion channels, contributing to the understanding of ion transport and voltage dependence in biological systems (Kobuke et al., 1995).
Propiedades
IUPAC Name |
dibutyl phosphate;tetrabutylazanium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-3-5-7-11-13(9,10)12-8-6-4-2/h5-16H2,1-4H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXPWHYYTZRAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCCOP(=O)([O-])OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium dibutyl phosphate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-(Dibenzo[b,d]furan-4-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8222806.png)
methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222811.png)
![(R)-N-[(S)-[3,5-Bis(trifluoromethyl)phenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222814.png)
![(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide](/img/structure/B8222832.png)
![2-Bromo-7-iodo-9,9'-spirobi[fluorene]](/img/structure/B8222841.png)


![5,8-Dibromodithieno[3',2':3,4;2'',3'':5,6]benzo[1,2-c][1,2,5]thiadiazole](/img/structure/B8222871.png)



